4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C20H14F2N2S2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[(2,6-difluorophenyl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H14F2N2S2/c1-12-5-7-13(8-6-12)14-9-25-19-18(14)20(24-11-23-19)26-10-15-16(21)3-2-4-17(15)22/h2-9,11H,10H2,1H3 |
InChI Key |
GEWSPRSLPVZSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=C(C=CC=C4F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,6-difluorobenzyl chloride with thiourea to form 2,6-difluorobenzylthiourea. This intermediate is then reacted with 4-methylphenylacetic acid under acidic conditions to yield the desired thienopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) linker exhibits nucleophilic character, enabling substitution reactions with electrophiles.
Key Findings :
-
Alkylation proceeds via an Sₙ2 mechanism , favoring primary alkyl halides.
-
Aryl iodides require copper catalysis for efficient coupling .
Oxidation of the Sulfanyl Moiety
Controlled oxidation converts the sulfanyl group to sulfoxide or sulfone derivatives, altering electronic properties.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 50°C, 6 h | Sulfoxide derivative | 89% | |
| mCPBA | CH₂Cl₂, 0°C, 2 h | Sulfone derivative | 94% |
Mechanistic Insight :
-
H₂O₂ oxidation follows a radical pathway , while mCPBA operates via electrophilic oxygen transfer .
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes regioselective electrophilic attacks.
| Reaction | Reagents | Position Modified | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-6 of thiophene | 73% | |
| Halogenation | Br₂, FeCl₃, CHCl₃ | C-5 of thiophene | 81% |
Structural Impact :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable modular functionalization of the thienopyrimidine core.
| Coupling Type | Catalytic System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | 60-85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 55-70% |
Optimization Data :
-
Suzuki reactions require anhydrous conditions to prevent deboronation.
-
Bulky phosphine ligands (Xantphos) suppress β-hydride elimination in aminations.
Cycloaddition Reactions
The electron-deficient pyrimidine ring participates in [4+2] cycloadditions.
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 12 h | Fused bicyclic adduct | 67% | |
| Tetrazine | MeCN, rt, 3 h | Pyridazine-containing hybrid | 78% |
Applications :
-
Cycloadducts exhibit enhanced π-stacking capabilities for materials science applications.
Functional Group Interconversion
The methyl group on the para-methylphenyl substituent undergoes oxidation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 8 h | Carboxylic acid derivative | 82% | |
| SeO₂ | Dioxane, reflux, 6 h | Aldehyde derivative | 75% |
Synthetic Utility :
-
Aldehyde derivatives serve as intermediates for Schiff base formation.
Stability Under Hydrolytic Conditions
Critical for pharmaceutical applications:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| pH 1.2 (HCl) | Sulfanyl linker hydrolysis | 4.2 h | |
| pH 7.4 (PBS) | No significant degradation | >48 h |
Formulation Insight :
-
Acid-sensitive degradation necessitates enteric coating for oral delivery.
Scientific Research Applications
4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Oncology
Key Findings:
- TAK-385 exhibits superior GnRH receptor antagonism (IC50 < 1 nM) and reduced cytochrome P450 (CYP) inhibition compared to earlier derivatives like sufugolix, attributed to its 3- and 5-position modifications .
- Thieno[2,3-d]pyrimidines demonstrate 10–28× higher DHFR inhibition than pyrrolo[2,3-d]pyrimidines due to: Enhanced aromaticity resembling natural pteridine substrates. Presence of hydrogen-bond acceptors (vs. donors in pyrrolo analogues). Optimal steric compatibility with the DHFR active site .
- Electron-withdrawing groups (e.g., 4-chloro, 4-nitro) on the phenyl ring improve TS inhibition (IC50: 0.11–4.6 µM) compared to electron-donating substituents .
Comparison with Non-Classical Analogues
Non-classical thieno[2,3-d]pyrimidine derivatives (e.g., compound 7 in ) exhibit dual TS/DHFR inhibition:
- Compound 7 : IC50 = 0.56 µM (DHFR), 0.11 µM (TS).
- Pemetrexed (reference drug): IC50 = 6.7 µM (DHFR), 0.03 µM (TS).
Metabolic and Pharmacokinetic Profiles
- TAK-385 shows reduced CYP inhibition (critical for drug-drug interaction safety) and prolonged suppression of luteinizing hormone (>24 hours at 3 mg/kg in primates) .
- 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine () lacks detailed activity data but serves as a precursor for biologically active derivatives.
Biological Activity
The compound 4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula: CHFNS
- Molecular Weight: 339.38 g/mol
This compound features a thieno[2,3-d]pyrimidine core with a difluorobenzyl sulfanyl group and a methylphenyl substituent, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thienopyrimidine derivatives. For instance, compounds with similar structures have shown promising activity against various pathogens, including bacteria and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes essential for microbial survival.
Anticancer Properties
Thienopyrimidine derivatives have been investigated for their anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell proliferation and survival. For example, studies have reported that certain derivatives exhibit selective cytotoxicity against human cancer cell lines while maintaining low toxicity to normal cells.
Inhibition of Enzymatic Activity
Several thienopyrimidine compounds have been characterized as inhibitors of specific enzymes critical for disease progression. For instance, molecular docking studies suggest that this compound may inhibit dihydrofolate reductase (DHFR), an enzyme implicated in the life cycle of Plasmodium falciparum, the causative agent of malaria. In vitro assays have demonstrated varying degrees of inhibitory activity against both wild-type and mutant strains of DHFR.
Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study examining a series of thienopyrimidine derivatives found that one compound exhibited an IC50 value below 10 μM against several cancer cell lines, indicating significant anticancer potential. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain compounds had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting effective antimicrobial properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
